(E)-6-((5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“(E)-6-((5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, due to the presence of multiple reactive groups. The pyrimidine and 1,2,4-triazole rings, in particular, are known to participate in a variety of chemical reactions .
Scientific Research Applications
Supramolecular Assemblies
Research has focused on pyrimidine derivatives for their potential in creating novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are built through extensive hydrogen bonding intermolecular interactions, showcasing the versatility of pyrimidine derivatives in forming complex structures with potential applications in materials science and nanotechnology (Fonari et al., 2004).
Medicinal Chemistry
Within medicinal chemistry, pyrimidine and triazole derivatives have been synthesized and evaluated for their biological activities, including antiproliferative, antimicrobial, and acaricidal properties. For example, heteroatom-substituted analogues of certain acids have shown promise in inducing apoptosis in cancer cells, suggesting that pyrimidine derivatives could be developed as potential anticancer agents (Xia et al., 2011). Additionally, compounds with a pyrimidine substructure have been synthesized and shown to exhibit significant acaricidal activity, indicating potential applications in agriculture for pest control (Hao et al., 2020).
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives have been extensively studied, leading to the development of novel compounds with diverse applications. This includes the exploration of their structural, spectral, and computational aspects, as well as their potential use in green chemistry for environmentally friendly synthesis processes (Karami et al., 2015). These studies not only contribute to the advancement of organic synthesis techniques but also open avenues for the discovery of new materials and pharmaceuticals.
Future Directions
properties
IUPAC Name |
6-[[4-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2S/c23-16-8-10-18(11-9-16)28-19(13-17-14-20(29)25-21(30)24-17)26-27-22(28)31-12-4-7-15-5-2-1-3-6-15/h1-11,14H,12-13H2,(H2,24,25,29,30)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKSZWPOLZMDKS-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-((5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione |
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